

Application Note: Precision Synthesis of N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide

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Compound of Interest

Compound Name: *N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide*

CAS No.: 400075-23-2

Cat. No.: B2494279

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Abstract & Scope

This technical guide details the protocol for synthesizing **N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide** via the nucleophilic acylation of salicylhydrazide with 4-chlorobenzoyl chloride. The primary challenge in this synthesis is achieving regioselectivity—specifically, ensuring acylation occurs at the terminal nitrogen of the hydrazide group () rather than the phenolic oxygen or the internal amide nitrogen.

This protocol utilizes a low-temperature, base-mediated pathway to kinetically favor the formation of the 1,2-diacylhydrazine product while suppressing O-acylation and di-substitution byproducts. The resulting scaffold is a critical pharmacophore in drug discovery, exhibiting documented antimicrobial and enzyme-inhibitory activities (e.g., HIV-integrase, enoyl-ACP reductase).

Mechanistic Insight & Strategy

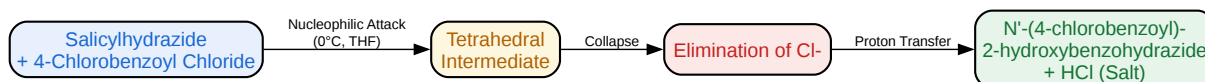
Reaction Logic

The synthesis involves the reaction between salicylhydrazide (Nucleophile) and 4-chlorobenzoyl chloride (Electrophile).

- Nucleophilic Competition: Salicylhydrazide contains three potential nucleophilic sites:
 - Terminal Amino Group (): Most nucleophilic (Soft base).
 - Phenolic Hydroxyl (): Less nucleophilic unless deprotonated (Hard base).
 - Amide Nitrogen (): Least nucleophilic due to resonance delocalization.
- Selectivity Control: By maintaining low temperatures (0–5 °C) and using a mild base scavenger (Pyridine or Triethylamine), we favor the attack of the soft group on the acyl chloride. Higher temperatures or strong bases (like NaOH) increase the risk of O-acylation (ester formation).

Reaction Scheme

The reaction proceeds via a tetrahedral intermediate, followed by the elimination of chloride and a proton transfer to the base.



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Figure 1: Mechanistic pathway for the formation of the diacylhydrazine scaffold.

Experimental Protocol

Materials & Reagents

Reagent	MW (g/mol)	Equiv.[1]	Role	Hazards
Salicylhydrazide	152.15	1.0	Substrate	Irritant
4-Chlorobenzoyl Chloride	175.01	1.1	Electrophile	Corrosive, Lachrymator
Triethylamine (TEA)	101.19	1.2	Acid Scavenger	Flammable, Corrosive
Tetrahydrofuran (THF)	72.11	Solvent	Medium	Flammable, Peroxide former
Ethanol (96%)	46.07	Solvent	Recrystallization	Flammable

Step-by-Step Procedure

Step 1: Preparation of Reaction Matrix

- Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel.
- Add Salicylhydrazide (1.52 g, 10 mmol) to the flask.
- Add 30 mL of anhydrous THF. Stir until the hydrazide is fully suspended or dissolved.
- Add Triethylamine (1.67 mL, 12 mmol) to the solution.
- Critical Control Point: Submerge the flask in an ice/water bath and cool to 0–5 °C. Allow 10 minutes for thermal equilibration.

Step 2: Controlled Acylation

- Dissolve 4-Chlorobenzoyl chloride (1.92 g, 11 mmol) in 10 mL of THF.
- Transfer this solution to the addition funnel.
- Dropwise Addition: Add the acid chloride solution slowly over 20–30 minutes.
 - Reasoning: Slow addition prevents localized heating and high concentrations of electrophile, which could lead to di-acylation.

- Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
- Stir continuously for 2–4 hours. Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 3:2). The starting hydrazide spot should disappear.

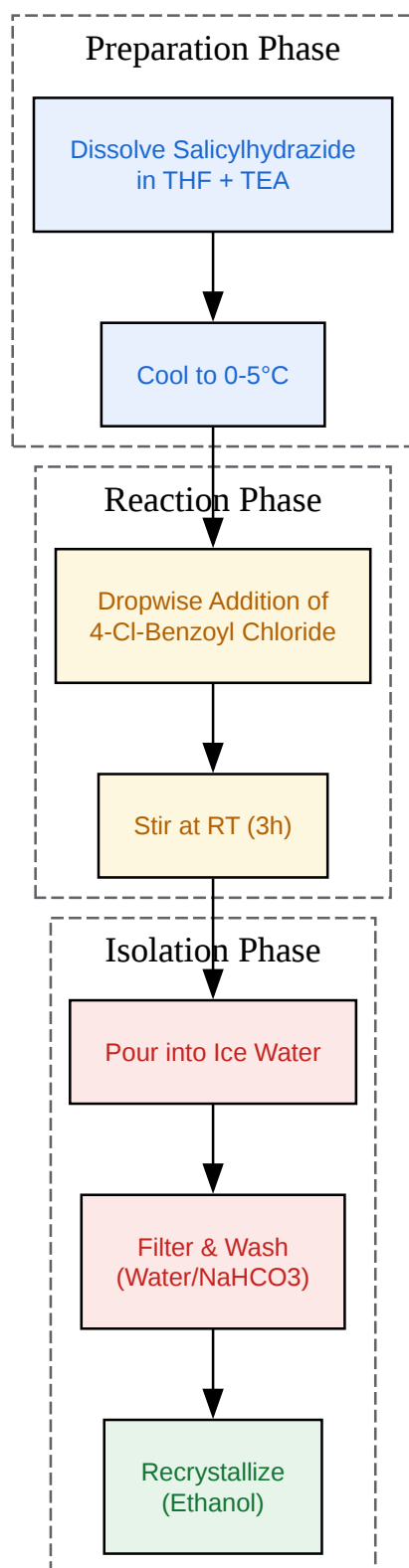
Step 3: Quenching & Isolation

- Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring. The product will precipitate as a white to off-white solid.
- Stir the aqueous suspension for 15 minutes to ensure all TEA·HCl salts are dissolved.
- Filtration: Filter the solid using a Buchner funnel under vacuum.
- Washing: Wash the filter cake with:
 - 3 x 20 mL Cold Water (removes salts).
 - 1 x 10 mL Cold 5% NaHCO₃ (removes unreacted acid).
 - 1 x 10 mL Cold Water (neutralizes pH).

Step 4: Purification (Recrystallization)

- Transfer the crude solid to a clean flask.
- Recrystallize from hot Ethanol (95%).
 - Dissolve in minimum boiling ethanol.
 - Allow to cool slowly to room temperature, then refrigerate at 4 °C.
- Filter the purified crystals and dry in a vacuum oven at 50 °C for 6 hours.

Workflow Visualization



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Figure 2: Operational workflow for the synthesis and purification process.

Validation & Characterization

To validate the synthesis, compare your results against these expected physicochemical properties.

Physical Properties

- Appearance: White crystalline solid.
- Yield: Expected 65–80%.
- Melting Point: 229–235 °C (Based on structural analogs like the 4-fluoro derivative [1]).

Spectroscopic Data (Expected)

The following data is derived from the closely related 4-fluoro analog and general diacylhydrazine shifts [1][2].

Technique	Parameter	Expected Signal	Assignment
IR (KBr)	(cm)	3320–3440	O-H and N-H stretch
1650–1660	C=O[2] (Amide I)		
1600–1630	C=C (Aromatic)		
H NMR	(ppm, DMSO-)	11.80 (s, 1H)	Phenolic -OH
10.60–10.70 (s, 2H)	Hydrazide -NH-NH- (may appear as 2 singlets)		
7.90–8.00 (d, 2H)	4-Cl-Benzoyl protons (ortho)		
7.50–7.60 (d, 2H)	4-Cl-Benzoyl protons (meta)		
6.90–7.50 (m, 4H)	Salicyl aromatic protons		
MS (ESI)		291.05	Molecular Ion (Cl isotope pattern visible)

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield / Oily Product	Incomplete precipitation or residual solvent.	Ensure the water quench is very cold. Scratch the flask glass to induce crystallization.
Di-acylation (Byproduct)	Excess acid chloride or high temperature.	Strictly maintain 0°C during addition. Verify stoichiometry (do not exceed 1.1 equiv of acid chloride).
O-Acylation (Ester)	Base was too strong or reaction too hot.	Use mild bases like Pyridine/TEA. Avoid NaOH/KOH. Keep temperature low.

Safety & Handling (MSDS Highlights)

- 4-Chlorobenzoyl Chloride: Highly corrosive and a lachrymator. Causes severe skin burns and eye damage.[3][4] Reacts violently with water to release HCl gas. Always handle in a fume hood.
- Salicylhydrazide: Irritant.[5] Avoid inhalation of dust.[5]
- Waste Disposal: Neutralize aqueous filtrates with sodium bicarbonate before disposal. Organic solvents must be disposed of in halogenated waste containers (due to chlorobenzoyl residues).

References

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